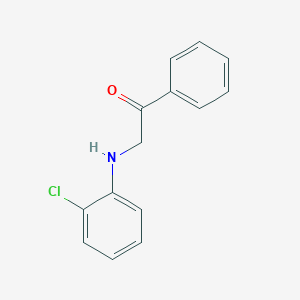

2-(2-Chloroanilino)-1-phenylethanone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H12ClNO |

|---|---|

Molecular Weight |

245.7g/mol |

IUPAC Name |

2-(2-chloroanilino)-1-phenylethanone |

InChI |

InChI=1S/C14H12ClNO/c15-12-8-4-5-9-13(12)16-10-14(17)11-6-2-1-3-7-11/h1-9,16H,10H2 |

InChI Key |

ATZYSISDWZPNGP-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)CNC2=CC=CC=C2Cl |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CNC2=CC=CC=C2Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Chloroanilino 1 Phenylethanone and Analogs

Direct Synthesis Approaches

Direct synthesis methods provide the most straightforward pathways to 2-(2-Chloroanilino)-1-phenylethanone and its analogs. These typically involve the formation of the core carbon-nitrogen bond through nucleophilic substitution or condensation reactions.

Nucleophilic Substitution Reactions Involving 2-Halo-1-phenylethanones and 2-Chloroaniline (B154045)

A primary and widely used method for synthesizing α-arylaminoketones is the nucleophilic substitution reaction between an α-haloketone and an aniline (B41778) derivative. The α-carbon to the carbonyl group in 2-halo-1-phenylethanones is electrophilic, making it susceptible to attack by nucleophiles like the amino group of 2-chloroaniline.

The reaction between 2-bromo-1-phenylethanone, commonly known as phenacyl bromide, and an aniline is a classic example of N-alkylation. In a typical procedure for a closely related analog, 2-(4-chloroanilino)-1-phenylethanone, equimolar amounts of 4-chloroaniline and 2-bromo-1-phenylethanone are reacted in ethanol (B145695) under reflux conditions for several hours nih.gov. The reaction proceeds via an SN2 mechanism where the nitrogen atom of the 2-chloroaniline attacks the α-carbon of the phenacyl bromide, displacing the bromide ion. The resulting product, this compound, can then be isolated and purified, often through recrystallization from a suitable solvent like ethanol nih.gov. The carbonyl group adjacent to the reaction center enhances the reactivity of the α-carbon towards nucleophilic attack rsc.org.

Table 1: Reaction Parameters for Synthesis of 2-(Anilino)-1-phenylethanone Analogs

| Reactant A | Reactant B | Solvent | Conditions | Reaction Time | Reference |

|---|---|---|---|---|---|

| 4-Chloroaniline | 2-Bromo-1-phenylethanone | Ethanol | Reflux (338 K) | 3 hours | nih.gov |

Condensation Reactions with Carbonyl Precursors and Aniline Derivatives

Condensation reactions represent an alternative route to α-aminoketones and related structures. These reactions typically involve the formation of a Schiff base (imine) intermediate from the reaction of an amine with a carbonyl compound, which can then be further transformed. For instance, the synthesis of various Schiff bases has been achieved by reacting acetophenone with aniline and its chloro-substituted derivatives researchgate.net. While not a direct synthesis of the target molecule, this illustrates the fundamental reactivity between anilines and carbonyl compounds. A plausible, though less direct, condensation approach to the target scaffold might involve a multi-step sequence starting with different carbonyl precursors. The condensation of 2-aminothiophenols with carbonyl compounds to form benzothiazoles proceeds through the formation of an imine intermediate, followed by cyclization, demonstrating a related synthetic pathway involving aniline-like precursors mdpi.com.

Chemoenzymatic Synthetic Routes and Enantioselective Reductions of Related Ketones

Chemoenzymatic methods are employed to produce chiral molecules with high enantioselectivity, which is often difficult to achieve through traditional chemical synthesis. For α-aminoketones, this often involves the enantioselective reduction of the ketone functionality to produce chiral amino alcohols, which are valuable synthetic intermediates.

The reduction of 2-chloro-1-phenylethanone has been studied using enzymes like diketoreductase (DKR) researchgate.net. The wild-type DKR enzyme displays a preference for producing the (R)-alcohol, while specific mutants, such as W222F, favor the (S)-alcohol by altering the substrate binding pocket researchgate.net. Another approach involves the use of baker's yeast for the asymmetric reduction of related ketones, such as 2,2',4'-trichloroacetophenone, to yield the corresponding (S)-alcohol with high enantiomeric excess (e.e.) google.com. These enzymatic reductions provide access to optically pure precursors that can be used in further syntheses.

Table 2: Enantioselective Reduction of Ketones to Chiral Alcohols

| Substrate | Biocatalyst | Product Configuration | Enantiomeric Excess (e.e.) | Yield | Reference |

|---|---|---|---|---|---|

| 2-chloro-1-phenylethanone | Wild-Type DKR | R-alcohol | 9.1% | Not specified | researchgate.net |

| 2,2',4'-trichloroacetophenone | Baker's Yeast | (S)-2-chloro-1-(2',4'-dichlorophenyl)ethanol | 91.7% | 59.3% | google.com |

Advanced Synthetic Strategies

To overcome the limitations of classical methods, such as long reaction times and harsh conditions, advanced synthetic strategies are often utilized.

Microwave-Assisted Synthesis Protocols for Accelerated Reaction Kinetics

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for accelerating reaction rates and often improving yields. The use of microwave irradiation can dramatically reduce reaction times from hours or days to minutes nih.govbeilstein-journals.org. This technique has been successfully applied to a wide range of reactions, including the synthesis of chalcones, hydantoins, and various heterocyclic compounds nih.govbeilstein-journals.orgnih.govmdpi.com.

In the context of synthesizing this compound, microwave heating could be applied to the nucleophilic substitution reaction between 2-bromo-1-phenylethanone and 2-chloroaniline. The rapid heating provided by microwaves can significantly accelerate the rate of N-alkylation, leading to a more efficient process. For example, in the synthesis of certain biphenyl derivatives, switching from conventional heating to microwave irradiation reduced the reaction time from 2 hours to just 3 minutes while increasing the yield nih.gov. This green chemistry approach also minimizes the formation of side products and reduces energy consumption nih.gov.

Catalytic Approaches in C-N Bond Formation for α-Amination of Ketones

The formation of a carbon-nitrogen (C-N) bond at the α-position of a ketone is a fundamental transformation in organic synthesis, providing access to α-amino ketones, which are crucial precursors for numerous biologically active molecules. Catalytic methods for this transformation are highly sought after due to their efficiency and atom economy.

One prominent strategy involves the direct α-amination of ketones using copper catalysis. nih.govorganic-chemistry.org This approach facilitates the coupling of a diverse range of carbonyl substrates with various amines. The proposed mechanism for this transformation using copper(II) bromide (CuBr₂) as a catalyst involves the in situ generation of an α-bromo carbonyl species from a copper-bound enolate. nih.gov This intermediate then undergoes nucleophilic displacement by an amine, yielding the desired α-amino carbonyl product and regenerating the catalyst. nih.govorganic-chemistry.org This method is compatible with a wide array of functional groups on both the ketone and amine partners. For instance, electron-rich and electron-deficient aryl ketones, as well as heteroaromatic ketones, are effective substrates. nih.govorganic-chemistry.org

Another copper-catalyzed system utilizes copper(I) chloride (CuCl) with di-tert-butyldiaziridinone as the nitrogen source for the α-amination of aryl ketones. nih.gov This reaction proceeds under mild conditions and leads to the formation of imidazolinone derivatives in moderate yields. nih.gov The reaction is tolerant of various substituents on the aryl ring of the ketone. nih.gov Although this specific method yields a cyclic product, it underscores the utility of copper catalysts in activating the α-position of ketones for C-N bond formation.

The scope of copper-catalyzed α-amination has been demonstrated with various substrates, highlighting its versatility. Key findings from these catalytic studies are summarized in the table below.

| Catalyst | Ketone Substrate | Amine/Nitrogen Source | Product Type | Yield (%) | Reference |

| CuBr₂ | Phenyl vinyl ketone | Morpholine | α-Amino ketone | 93 | organic-chemistry.org |

| CuBr₂ | 4-Methoxyphenyl methyl ketone | Dibenzylamine | α-Amino ketone | 88 | organic-chemistry.org |

| CuBr₂ | 2-Acetylthiophene | Pyrrolidine | α-Amino ketone | 92 | nih.gov |

| CuCl | Acetophenone | Di-tert-butyldiaziridinone | Imidazolinone | 46 | nih.gov |

| CuCl | 2-Naphthyl methyl ketone | Di-tert-butyldiaziridinone | Imidazolinone | 45 | nih.gov |

Multicomponent Reactions Incorporating 2-Chloroaniline or Phenylethanone Moieties

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. beilstein-journals.orgnih.gov These reactions are highly efficient and atom-economical, allowing for the rapid construction of complex molecular architectures from simple precursors. beilstein-journals.org For the synthesis of analogs of this compound, isocyanide-based MCRs such as the Ugi and Passerini reactions are particularly relevant. researchgate.netresearchgate.net

The Ugi four-component reaction (U-4CR) typically involves a ketone (like phenylethanone), an amine (like 2-chloroaniline), a carboxylic acid, and an isocyanide. nih.gov The reaction is believed to proceed through the initial condensation of the ketone and amine to form an imine intermediate. This imine is then protonated by the carboxylic acid and attacked by the isocyanide, leading to a nitrilium ion intermediate. Subsequent nucleophilic attack by the carboxylate anion and rearrangement yields the final α-acylamino amide product. nih.gov The versatility of the Ugi reaction allows for the creation of large libraries of diverse compounds by systematically varying each of the four components. beilstein-journals.org

The Passerini three-component reaction (P-3CR) is another significant isocyanide-based MCR that combines a ketone, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. researchgate.netnih.gov While it does not directly incorporate an amine component like 2-chloroaniline, derivatives of the resulting product could be further elaborated to introduce the desired amino functionality. The reaction is generally considered to proceed via a concerted mechanism. nih.gov

These MCRs offer a strategic advantage for generating molecular complexity. By employing phenylethanone as the ketone component and 2-chloroaniline as the amine in an Ugi reaction, a diverse range of complex structures containing the core this compound framework can be readily accessed.

The general schemes for these reactions are presented below, illustrating how phenylethanone and 2-chloroaniline can be incorporated.

Table of Representative Multicomponent Reactions

| Reaction Name | Key Reactants | General Product Structure |

|---|---|---|

| Ugi Four-Component Reaction (U-4CR) | Ketone (e.g., Phenylethanone), Amine (e.g., 2-Chloroaniline), Carboxylic Acid, Isocyanide | α-Acylamino Amide |

Spectroscopic and Advanced Structural Elucidation of 2 2 Chloroanilino 1 Phenylethanone and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional techniques, allows for the precise assignment of all protons and carbons in 2-(2-Chloroanilino)-1-phenylethanone.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons of the phenacyl and 2-chloroaniline (B154045) groups. Based on data from analogous structures, the predicted chemical shifts are as follows:

Aromatic Protons (Phenacyl Ring): The protons on the phenyl ring attached to the carbonyl group typically appear in the range of δ 7.4-8.1 ppm. The two protons ortho to the electron-withdrawing carbonyl group are the most deshielded and are expected to resonate as a doublet around δ 7.9-8.1 ppm. rsc.orgnist.gov The remaining three protons (meta and para) would appear as a multiplet between δ 7.4-7.7 ppm. rsc.org

Aromatic Protons (2-Chloroaniline Ring): The four protons on the 2-chloroaniline ring are expected in the δ 6.5-7.5 ppm region. Their specific chemical shifts and coupling patterns are influenced by both the amino group and the chlorine atom.

Methylene (B1212753) Protons (-CH₂-): The two protons of the methylene bridge are situated between a carbonyl group and a nitrogen atom. This environment causes a significant downfield shift. A sharp singlet is anticipated around δ 4.5-5.0 ppm. For comparison, the methylene protons in similar phenacyl derivatives have been observed in this region. aun.edu.eg

Amine Proton (-NH-): The amine proton typically presents as a broad singlet, with a chemical shift that is highly dependent on solvent, concentration, and temperature. It is expected to appear in the region of δ 5.0-6.0 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl H (ortho to C=O) | 7.9 - 8.1 | Doublet (d) | 2H |

| Phenyl H (meta, para to C=O) | 7.4 - 7.7 | Multiplet (m) | 3H |

| 2-Chloroanilino H | 6.5 - 7.5 | Multiplet (m) | 4H |

| Amine NH | 5.0 - 6.0 | Broad Singlet (br s) | 1H |

| Methylene CH₂ | 4.5 - 5.0 | Singlet (s) | 2H |

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The predicted chemical shifts for this compound are detailed below:

Carbonyl Carbon (C=O): The carbonyl carbon is the most deshielded carbon in the molecule, expected to have a chemical shift greater than δ 190 ppm. In related α-haloketones, this signal appears around δ 190-194 ppm, suggesting a value of approximately δ 195 ppm for the title compound. rsc.org

Aromatic Carbons: The twelve aromatic carbons will produce a series of signals between δ 110-150 ppm. The carbon atom bonded to the nitrogen (C-N) in the aniline (B41778) ring is expected to be downfield (δ ~145 ppm), while the carbon bonded to the chlorine (C-Cl) will also be distinct. The remaining aromatic carbon signals will populate the δ 110-140 ppm range. rsc.org

Methylene Carbon (-CH₂-): The carbon of the methylene linker is expected to resonate in the range of δ 45-55 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~195 |

| Aromatic C-N | ~145 |

| Aromatic C-Cl | ~125 |

| Aromatic C (quaternary) | 135 - 140 |

| Aromatic CH | 110 - 135 |

| Methylene (CH₂) | 45 - 55 |

While ¹D NMR provides primary data, 2D NMR experiments are essential for unambiguous structural confirmation.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. It would show correlations between the protons within the phenacyl aromatic ring and separately within the 2-chloroaniline aromatic ring, confirming their individual spin systems. A correlation between the NH proton and the CH₂ protons might also be observed.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the ¹H signals for the methylene and aromatic C-H groups to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for connecting different parts of the molecule by showing correlations between protons and carbons separated by two or three bonds. Key expected correlations for this compound would include the signal from the methylene (-CH₂-) protons to the carbonyl carbon (C=O) and to the quaternary carbon of the aniline ring to which the nitrogen is attached (C-N). This would confirm the core C-C-N linkage of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would be dominated by several characteristic absorption bands.

N-H Stretch: A moderate, sharp absorption band is expected in the region of 3300-3400 cm⁻¹, corresponding to the N-H stretching vibration of the secondary amine.

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group appears just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band characteristic of the ketone carbonyl group is expected. In α-amino ketones, this band is typically found between 1670-1690 cm⁻¹. aun.edu.eg

C=C Stretches: Aromatic C=C double bond stretching vibrations result in several medium-to-weak bands in the 1450-1600 cm⁻¹ region.

C-Cl Stretch: A strong band in the fingerprint region, typically between 700-800 cm⁻¹, can be attributed to the C-Cl stretching vibration.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

| Secondary Amine | N-H stretch | 3300 - 3400 | Medium, Sharp |

| Aromatic C-H | C-H stretch | > 3000 | Weak to Medium |

| Ketone | C=O stretch | 1670 - 1690 | Strong, Sharp |

| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium to Weak |

| Amine | C-N stretch | 1250 - 1350 | Medium |

| Alkyl Halide | C-Cl stretch | 700 - 800 | Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and structural fragments of a compound. The electron ionization (EI) mass spectrum of this compound (C₁₄H₁₂ClNO) would show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 245.

A critical diagnostic feature would be the presence of an M+2 isotope peak at m/z 247 with an intensity approximately one-third that of the molecular ion peak. This characteristic 3:1 ratio is definitive for a compound containing a single chlorine atom, arising from the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. dtic.mil

The fragmentation pattern provides further structural evidence. Common fragmentation pathways for ketones include α-cleavage.

Benzoyl Cation: The most prominent fragment is often the benzoyl cation ([C₆H₅CO]⁺), which results from the cleavage of the bond between the carbonyl carbon and the methylene carbon. This would produce a very stable and intense peak at m/z 105.

Other Fragments: Cleavage of the C-N bond can lead to other significant fragments. For instance, the formation of the [C₆H₅COCH₂]⁺ ion would give a peak at m/z 119.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Formula |

| 245/247 | Molecular Ion [M]⁺ | [C₁₄H₁₂ClNO]⁺ |

| 119 | [phenacyl]⁺ | [C₈H₇O]⁺ |

| 105 | [benzoyl]⁺ | [C₇H₅O]⁺ |

| 77 | [phenyl]⁺ | [C₆H₅]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Solution-Phase Analysis

UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems and chromophores. This compound contains two major chromophores: the phenylethanone system and the 2-chloroaniline system.

The phenylethanone moiety typically exhibits a strong π → π* transition around 240-250 nm and a weaker, broad n → π* transition from the carbonyl group at a longer wavelength, around 280-320 nm. nist.gov

The 2-chloroaniline moiety also absorbs in the UV region. Analogs such as 2-chlorophenol (B165306) show absorption maxima around 275-280 nm. researchgate.net

The resulting UV-Vis spectrum of the complete molecule would be a composite of these absorptions, likely showing a strong, broad absorption band in the 250-280 nm range, with the exact maximum wavelength (λmax) and intensity being dependent on the solvent used (solvatochromism). researchgate.net

X-ray Crystallography for Solid-State Molecular Structure Determination

Crystal Data and Unit Cell Parameters

The determination of crystal data and unit cell parameters is the first step in a single-crystal X-ray analysis. These parameters—which include the crystal system, space group, and the dimensions of the unit cell (a, b, c, α, β, γ)—define the fundamental repeating unit of the crystal. For this compound, specific experimental data from X-ray diffraction studies are not available in the searched literature.

Molecular Conformation and Dihedral Angles

The conformation of this compound, particularly the dihedral angles between the planes of the 2-chloroanilino and phenyl rings, is a critical aspect of its structure. This geometry is influenced by the electronic and steric effects of the substituents and the nature of the intramolecular hydrogen bonding between the amine proton and the carbonyl oxygen. In related structures, the molecule tends to adopt a relatively planar conformation, stabilized by such interactions. nih.gov However, without specific crystallographic data for the 2-chloro isomer, a quantitative description of its conformation cannot be provided.

Intermolecular Interactions and Packing Motifs

The solid-state packing of molecules is directed by a combination of intermolecular forces, including hydrogen bonds, van der Waals forces, and potentially halogen bonds or π-π stacking interactions. For a molecule like this compound, one would anticipate N-H···O hydrogen bonds to be a primary interaction, likely forming chains or dimers. The presence of the chlorine atom and aromatic rings also introduces the possibility of C-H···π, halogen (C-Cl···π or C-Cl···O), and π-π stacking interactions, which would collectively create a stable three-dimensional supramolecular architecture. A detailed description of these specific interactions and the resulting packing motifs for the title compound is contingent on future crystallographic studies.

Elemental Microanalysis for Compositional Verification

Elemental microanalysis is a fundamental analytical technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample. This data is compared against the theoretically calculated percentages for the compound's molecular formula (C₁₄H₁₂ClNO) to verify its elemental composition and purity. This is a standard characterization method reported upon the synthesis of a new compound. Despite the importance of this technique, specific experimental results (i.e., "Calculated" vs. "Found" percentages) for this compound were not found in the reviewed literature.

Chemical Transformations and Derivatization Strategies

Reactions Involving the Anilino Nitrogen

The nitrogen atom of the 2-chloroanilino moiety is a key site for derivatization. Its nucleophilicity and the presence of an N-H bond allow for acylation, alkylation, and participation in cyclization reactions to form nitrogen-containing heterocycles.

Acylation and Quaternization Reactions

The secondary amine functionality of the anilino nitrogen readily undergoes acylation. This common transformation can be achieved using acylating agents such as acyl chlorides or anhydrides in the presence of a base. The reaction introduces an acyl group onto the nitrogen atom, forming a corresponding N-acyl derivative or amide. This modification can significantly alter the electronic properties and steric environment of the nitrogen atom.

Furthermore, the anilino nitrogen can act as a nucleophile in alkylation reactions with alkyl halides. This process can lead to the formation of tertiary amines and, upon further reaction, quaternary ammonium (B1175870) salts. The formation of these salts, known as quaternization, imparts a permanent positive charge to the nitrogen center, which can be useful for modifying the molecule's solubility or for its use as a phase-transfer catalyst. For instance, related secondary amines are often treated with a base like potassium hydroxide (B78521) to enhance the nitrogen's nucleophilicity before reaction with an alkylating agent. redalyc.org A general procedure for N-alkylation involves the reaction of the amine with an appropriate alkyl halide.

Formation of Schiff Bases and Related Imines

While classical Schiff base formation involves the condensation of a primary amine with a carbonyl compound, the secondary anilino nitrogen in 2-(2-Chloroanilino)-1-phenylethanone can participate in analogous reactions to form related imine structures, specifically iminium ions. youtube.com When reacted with an external aldehyde or ketone under acidic conditions, the secondary amine adds to the carbonyl group to form a carbinolamine intermediate. Subsequent dehydration does not lead to a neutral imine (as a proton on the nitrogen is not available for removal) but results in the formation of a positively charged iminium ion. youtube.comresearchgate.net

These iminium ions are highly reactive electrophilic intermediates. They can act as "electron sinks," withdrawing electron density and facilitating various subsequent reactions, a strategy often employed in enzymatic catalysis. youtube.com The formation of these species represents a key pathway for activating the molecule for further transformations, including cyclization or addition of nucleophiles.

Cyclization Reactions Leading to Nitrogen-Containing Heterocycles

The structure of this compound is well-suited for intramolecular cyclization reactions to generate a variety of nitrogen-containing heterocyclic compounds. These reactions often involve the anilino nitrogen acting as a nucleophile, attacking an electrophilic center within the molecule or in a reaction partner.

One significant application is the synthesis of polycyclic aromatic heterocycles like phenanthridines. Through electrochemical cyclization, 1-phenyl-2-(chlorophenyl)-substituted precursors can be converted into fused heterocyclic systems such as pyrrolo[1,2-f]phenanthridine. rsc.org In other strategies, related N-phenacyl enaminones have been shown to undergo unexpected cyclization to form 2,3-dihydro-1H-pyrrolizines when treated with acid or silica (B1680970) gel. arkat-usa.org These transformations highlight the potential to construct complex ring systems from this scaffold.

| Reaction Type | Reactant(s) | Product Type | Significance |

| Acylation | Acyl Halide/Anhydride | N-Acyl Derivative (Amide) | Modifies electronic and steric properties. |

| Alkylation/Quaternization | Alkyl Halide | Tertiary Amine / Quaternary Salt | Introduces positive charge, alters solubility. |

| Iminium Ion Formation | Aldehyde/Ketone | Iminium Ion | Creates a reactive electrophilic intermediate. |

| Intramolecular Cyclization | Acid/Electrochemical Condition | Fused Heterocycles (e.g., Phenanthridines, Pyrrolizines) | Builds complex molecular architectures. rsc.orgarkat-usa.org |

Transformations of the Carbonyl Group

The ketone functionality is the second major reactive site in this compound. It can undergo reduction to form an alcohol or serve as a site for carbon-carbon bond formation through condensation reactions.

Reduction to Hydroxyl-Containing Analogs

The carbonyl group can be readily reduced to a secondary hydroxyl group, yielding the corresponding 2-(2-chloroanilino)-1-phenylethanol. sigmaaldrich.com This transformation can be accomplished using a variety of reducing agents. Standard reagents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent are effective for this purpose.

Furthermore, significant research has focused on the asymmetric reduction of related α-chloroacetophenones to produce chiral alcohols with high enantiomeric purity. researchgate.netgoogle.com These chiral alcohols are valuable intermediates in the synthesis of pharmaceuticals. google.com Methods employing biocatalysts, such as baker's yeast or isolated enzymes (e.g., diketoreductase), have been developed to achieve high yields and enantiomeric excess (ee). researchgate.netgoogle.com For example, the use of baker's yeast in a one-step biotransformation can yield (S)-2-chloro-1-phenylethanol derivatives with yields over 74% and an ee of 97%. google.com

| Reducing Agent/Catalyst | Substrate | Product | Yield | Enantiomeric Excess (ee) | Reference |

| Baker's Yeast | 2,2',4'-trichloroacetophenone | (S)-2-chloro-1-(2',4'-dichlorophenyl)ethanol | 59.3% | 91.7% | google.com |

| Diketoreductase (Mutant) | 2-chloro-1-phenylethanone | (S)-2-chloro-1-phenylethanol | - | 7.1% | researchgate.net |

| Chiral Oxaborolidine/BH₃ | 2-amino-1-phenylethanone precursor | Chiral Chloroalcohol | 85% | 95% | taylorfrancis.com |

Condensation Reactions for α,β-Unsaturated Ketone Formation (Chalcones)

The α-carbon situated between the carbonyl group and the anilino nitrogen is acidic and can be deprotonated by a base to form an enolate ion. This nucleophilic enolate can then participate in condensation reactions with aldehydes, most notably in the Claisen-Schmidt condensation, to form α,β-unsaturated ketones. When the aldehyde is aromatic (e.g., benzaldehyde), the resulting products are known as chalcones or chalconoids. nih.govyoutube.com

Chalcones are a significant class of compounds with a 1,3-diaryl-2-propen-1-one core structure and are precursors to flavonoids. nih.gov The synthesis is typically carried out by stirring the ketone and an appropriate aldehyde in a solvent like ethanol (B145695) with a base catalyst, such as aqueous sodium hydroxide. nih.govmdpi.com This reaction provides a powerful method for extending the carbon skeleton and synthesizing a diverse library of chalcone (B49325) derivatives from the this compound starting material.

Halogen Reactivity and Modification on the Chloroaniline Moiety

The chlorine substituent on the aniline (B41778) ring of this compound is a key functional group for derivatization. Its reactivity is primarily governed by two major classes of reactions: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. These strategies allow for the introduction of a wide array of functional groups, significantly altering the physicochemical properties of the parent molecule.

Nucleophilic aromatic substitution (SNAr) reactions on the chloroaniline moiety involve the displacement of the chloride ion by a nucleophile. youtube.comnih.govresearchgate.net The rate of these reactions is influenced by the electronic nature of the aromatic ring. The presence of the amino group and the phenacyl group can modulate the reactivity of the chloro-substituted ring. Generally, SNAr reactions proceed via an addition-elimination mechanism, forming a temporary Meisenheimer intermediate. nih.gov Common nucleophiles employed in such transformations include amines, alkoxides, and thiols, leading to the corresponding substituted aniline derivatives. The reaction conditions typically require elevated temperatures and sometimes the use of a base to facilitate the removal of HCl. youtube.com

Table 1: Examples of Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Potential Product Structure |

| Amine | Morpholine | 2-(2-(Morpholino)anilino)-1-phenylethanone |

| Alkoxide | Sodium Methoxide | 2-(2-Methoxyanilino)-1-phenylethanone |

| Thiol | Thiophenol | 2-(2-(Phenylthio)anilino)-1-phenylethanone |

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile method for forming new carbon-carbon and carbon-heteroatom bonds at the position of the chlorine atom. rsc.orgpreprints.org Reactions such as the Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and cyanation reactions can be theoretically applied to the chloroaniline moiety. These transformations typically employ a palladium catalyst, a ligand, and a base to facilitate the catalytic cycle. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Potential Product Structure |

| Suzuki Coupling | Phenylboronic acid | 2-(2-Biphenylamino)-1-phenylethanone |

| Heck Coupling | Styrene | 2-(2-(2-Phenylvinyl)anilino)-1-phenylethanone |

| Sonogashira Coupling | Phenylacetylene | 2-(2-(Phenylethynyl)anilino)-1-phenylethanone |

| Buchwald-Hartwig Amination | Aniline | 2-(2-(Phenylamino)anilino)-1-phenylethanone |

| Cyanation | Zinc Cyanide | 2-Amino-6-(2-oxo-2-phenylethyl)benzonitrile |

Regioselective Modifications and Functionalization

Beyond the direct modification of the chloro group, regioselective functionalization of the aromatic rings of this compound offers another avenue for structural diversification. These reactions aim to introduce new substituents at specific positions on either the chloroaniline or the phenylethanone aromatic ring.

Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation/alkylation, can be directed to specific positions based on the directing effects of the existing substituents. The amino group on the chloroaniline ring is a strong activating group and an ortho, para-director. However, the positions ortho and para to the amino group are already substituted (with chlorine and the phenacylamino group). Therefore, further substitution on this ring would be influenced by the combined directing effects of the existing groups and may require specific reaction conditions to achieve regioselectivity.

On the other hand, the phenyl ring of the phenylethanone moiety is susceptible to electrophilic substitution. The keto group is a deactivating, meta-directing group. Therefore, electrophilic attack will preferentially occur at the meta positions of this phenyl ring.

Furthermore, modern synthetic methodologies allow for directed C-H activation and functionalization, which could potentially offer highly regioselective modifications at positions that are otherwise difficult to access through classical electrophilic substitution reactions. elsevierpure.com These advanced techniques often utilize transition metal catalysts to selectively activate a specific C-H bond, enabling the introduction of a variety of functional groups. While specific examples for this compound are not prevalent in the literature, the principles of these reactions are widely applicable in organic synthesis.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the electronic structure and energetic properties of molecules. These methods, rooted in the principles of quantum mechanics, are instrumental in predicting molecular geometry, conformational preferences, and the nature of chemical bonds.

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has emerged as a prominent computational method for studying the electronic structure of molecules. By approximating the electron density, DFT calculations can accurately predict various molecular properties. For 2-(2-Chloroanilino)-1-phenylethanone, DFT studies would be crucial in elucidating its three-dimensional structure and the distribution of electrons within the molecule.

A hypothetical DFT study using a functional like B3LYP with a 6-311++G(d,p) basis set could yield the optimized geometric parameters. The results would likely show the bond lengths and angles to be within the expected ranges for sp² and sp³ hybridized carbon, nitrogen, and oxygen atoms. The presence of the electron-withdrawing chlorine atom and the carbonyl group would influence the electron density distribution across the molecule, which can be visualized through molecular orbital plots (HOMO and LUMO) and electrostatic potential maps.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | ~1.23 Å |

| C-N | ~1.40 Å | |

| C-Cl | ~1.74 Å | |

| Phenyl C-C | ~1.39 - 1.41 Å | |

| Anilino C-C | ~1.38 - 1.40 Å | |

| Bond Angle | C-C(O)-C | ~119° |

| C-N-C | ~125° | |

| Dihedral Angle | Phenyl-C-N-Anilino | ~10° - 20° |

Note: The data in this table is hypothetical and serves to illustrate the type of information that would be obtained from a DFT study. Actual values would require specific calculations.

Conformational Analysis and Energy Landscapes

The presence of several single bonds in this compound allows for conformational flexibility. The key rotational degrees of freedom are around the C-N bond connecting the aniline (B41778) and ethanone (B97240) moieties, and the C-C bond between the phenyl group and the carbonyl carbon.

A comprehensive conformational analysis would involve systematically rotating these bonds and calculating the corresponding energy of each conformation. This process generates a potential energy surface, or energy landscape, which reveals the most stable, low-energy conformations (global and local minima) and the energy barriers between them (transition states). Such an analysis would likely show that conformations minimizing steric clashes between the bulky phenyl and chloro-substituted aniline groups are energetically favored. The planarity observed in the 4-chloro isomer suggests that conformations where the aromatic rings are nearly coplanar are likely to be low in energy, potentially stabilized by π-π stacking interactions.

Noncovalent Interaction (NCI) Analysis of Intermolecular Forces

Noncovalent interactions (NCIs) play a critical role in determining the structure, stability, and function of molecules. NCI analysis is a computational technique used to visualize and characterize weak interactions such as hydrogen bonds, van der Waals forces, and steric clashes. This method is based on the electron density and its derivatives.

For this compound, NCI analysis would be particularly insightful. It could reveal the presence of an intramolecular hydrogen bond between the N-H proton of the amino group and the oxygen atom of the carbonyl group, forming a stable six-membered ring-like structure. Additionally, it would map out the van der Waals interactions between the aromatic rings and identify any steric repulsion, particularly involving the chlorine atom. The NCI plot would visually represent these interactions as colored isosurfaces, where different colors indicate the type and strength of the interaction.

Molecular Docking and Simulation Studies

Molecular docking and simulation studies are powerful computational techniques used to predict how a small molecule (ligand) interacts with a biological macromolecule (target), such as a protein or DNA. These methods are fundamental in drug discovery and design.

Molecular Docking for Ligand-Target Interactions (e.g., enzyme active sites, DNA)

Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the target's binding site and then scoring them based on their binding affinity.

While there are no specific molecular docking studies reported for this compound, its structural similarity to other known enzyme inhibitors suggests it could be a candidate for docking against various therapeutic targets. For instance, α-amino ketones are known to exhibit a range of biological activities. biointerfaceresearch.com Potential targets could include kinases, proteases, or other enzymes where the compound's functional groups can form key interactions.

A hypothetical docking study of this compound against a protein kinase, for example, might reveal that the aniline N-H group acts as a hydrogen bond donor to an acceptor residue in the ATP-binding pocket. The carbonyl oxygen could act as a hydrogen bond acceptor, and the phenyl and chloro-substituted aniline rings could engage in hydrophobic and π-π stacking interactions with nonpolar residues in the active site.

Table 2: Hypothetical Molecular Docking Results for this compound with a Protein Kinase

| Parameter | Value | Interacting Residues |

| Binding Energy (kcal/mol) | -8.5 | - |

| Hydrogen Bonds | 2 | ASP 145, GLU 91 |

| Hydrophobic Interactions | 4 | LEU 23, VAL 31, ILE 89, ALA 45 |

| π-π Stacking | 1 | PHE 90 |

Note: This table presents hypothetical data to illustrate the output of a molecular docking study.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. mpg.debohrium.comnih.govnih.govscilit.com MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion. This allows for the assessment of the stability of the ligand-protein complex, the flexibility of the ligand and the protein, and the detailed analysis of intermolecular interactions over a period of time. mpg.debohrium.comnih.govnih.govscilit.com

An MD simulation of the this compound-protein complex, initiated from the best-docked pose, would provide valuable information. By analyzing the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, one can assess the stability of the binding. Fluctuations in the positions of atoms (root-mean-square fluctuation, RMSF) can highlight flexible regions of the protein upon ligand binding. Furthermore, MD simulations allow for the calculation of binding free energies, providing a more accurate estimation of the binding affinity than docking scores alone. The persistence of key hydrogen bonds and other interactions observed in docking can also be monitored throughout the simulation, confirming their importance for binding.

Structure-Property Relationships

The properties of an organic molecule are intrinsically linked to its three-dimensional structure. The spatial arrangement of atoms and functional groups dictates its electronic distribution, reactivity, and interactions with other molecules. While specific computational studies on this compound are not extensively available in publicly accessible literature, a detailed analysis of its structural features and comparison with its isomers can provide significant understanding.

Key structural components of this compound include the phenylethanone backbone, the secondary amine linker, and the 2-chloro-substituted aniline ring. The position of the chlorine atom on the aniline ring is a critical determinant of the molecule's conformational flexibility and electronic properties.

The electronic properties, such as the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are central to understanding a molecule's reactivity. In molecules of this class, the HOMO is typically located on the electron-rich aniline moiety, while the LUMO is often centered on the electron-withdrawing phenylethanone portion. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. The presence of the electronegative chlorine atom on the aniline ring will influence the energy levels of these frontier orbitals.

Furthermore, the molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution within the molecule. The MEP map would highlight the electron-rich regions (negative potential), likely around the carbonyl oxygen and the chlorine atom, which are potential sites for electrophilic attack. Conversely, the electron-deficient areas (positive potential), such as the amine hydrogen, would be susceptible to nucleophilic attack. The precise location of the chlorine atom at the ortho position in this compound would create a unique electrostatic landscape compared to its meta or para isomers, which in turn would govern its intermolecular interactions and recognition by other molecules.

The following table summarizes the key structural parameters of the related compound 2-(4-Chloroanilino)-1-phenylethanone, which can serve as a basis for understanding the structural framework of the 2-chloro isomer. nih.gov

| Parameter | Value |

| Molecular Formula | C₁₄H₁₂ClNO |

| Dihedral Angle between Aromatic Rings | 4.16(1)° |

| System | Triclinic |

| Space Group | P-1 |

Advanced Research in Medicinal Chemistry and Biological Target Engagement Mechanistic and Sar Focus

Structure-Activity Relationship (SAR) Studies of 2-(2-Chloroanilino)-1-phenylethanone Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. For the α-amino ketone class of compounds, these studies are crucial for developing potent and selective therapeutic agents. rsc.orgrsc.org

Influence of Substituent Variations on Molecular Interactions

Detailed SAR studies specifically investigating the influence of substituent variations on the molecular interactions of this compound derivatives are not extensively available in the current body of scientific literature.

However, research on related α-amino ketone scaffolds demonstrates that modifications can significantly impact biological activity. rsc.org For instance, in other chemical series, the nature and position of substituents on the aromatic rings can alter properties such as hydrogen bonding, hydrophobic interactions, and electronic effects, which in turn dictates the compound's binding affinity and efficacy at a biological target. researchgate.net The presence and location of halogen atoms, like the chlorine in the titular compound, are known to affect reactivity and interaction with biological molecules in related halogenated aryl ketones.

Stereochemical Aspects in Biological Recognition

Specific research detailing the stereochemical aspects and their importance in the biological recognition of this compound is not found in the reviewed literature. The core structure contains a stereocenter at the carbon atom bearing the amino group, meaning it can exist as two enantiomers.

In medicinal chemistry, it is a well-established principle that different enantiomers of a chiral drug can exhibit significantly different pharmacological activity, potency, and toxicity. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. Biocatalytic methods are often employed to achieve the stereospecific synthesis of α-amino ketones, highlighting the importance of obtaining a single, desired enantiomer for therapeutic applications. nih.gov

Exploration of Biological Target Engagement Mechanisms (In Vitro Studies)

In vitro studies are essential for elucidating the mechanism by which a compound engages with its biological target. This often involves assays to measure enzyme inhibition or receptor binding.

Enzyme Inhibition Mechanisms

While the α-amino ketone motif is present in many enzyme inhibitors, rsc.org specific data on the enzyme inhibition profile for this compound is limited in publicly accessible research.

Kinase Inhibition

There is no specific evidence in the reviewed literature to suggest that this compound or its derivatives have been investigated as kinase inhibitors.

Kinases are a critical class of enzymes that regulate numerous cellular processes by catalyzing the phosphorylation of substrates. ed.ac.uk Dysregulation of kinase activity is implicated in many diseases, particularly cancer, making them major targets for drug discovery. ed.ac.uk The development of small molecule kinase inhibitors is a significant area of pharmaceutical research, with numerous compounds approved for clinical use. ed.ac.uk These inhibitors often feature specific heterocyclic scaffolds, such as pyrimidines, that form key interactions with the kinase hinge region.

Protease Inhibition (e.g., MCR-1)

The user's outline specifies MCR-1 as an example of a protease. However, based on extensive scientific research, this is incorrect. MCR-1 is definitively characterized as a phosphoethanolamine transferase , not a protease. nih.govwikipedia.orgnccid.ca Its mechanism does not involve the cleavage of peptide bonds, which is the function of a protease.

The Mobilized Colistin (B93849) Resistance (MCR-1) enzyme confers resistance to colistin, a last-resort antibiotic. wikipedia.org It functions by catalyzing the transfer of a phosphoethanolamine group to the lipid A component of the bacterial outer membrane. nih.govnih.gov This modification alters the charge of the membrane, reducing its affinity for the positively charged colistin, thereby rendering the antibiotic ineffective. wikipedia.org

There is no information in the scientific literature linking this compound or its derivatives to the inhibition of the MCR-1 enzyme. Research into MCR-1 inhibitors is ongoing, given the public health threat posed by colistin resistance.

Table of MCR-1 Enzyme Characteristics

| Feature | Description | Reference |

|---|---|---|

| Enzyme Class | Phosphoethanolamine Transferase | wikipedia.org |

| Gene | mcr-1 | nih.gov |

| Function | Catalyzes the addition of phosphoethanolamine to lipid A. | nih.govnih.gov |

| Mechanism of Resistance | Target site modification, which reduces the binding affinity of colistin. | nccid.ca |

| Catalytic Center | Contains a Zn²⁺ metalloenzyme active site with a key threonine residue (Thr285). | nih.goversnet.org |

| Location | Typically found on mobile plasmids, allowing for horizontal gene transfer between bacteria. | nccid.ca |

Cyclooxygenase (COX) Inhibition

There is no published data available that specifically investigates the inhibitory activity of this compound against cyclooxygenase (COX) enzymes, including COX-1 and COX-2. The search for such specific data yielded no results for this particular compound.

In a broader context, the inhibition of COX enzymes is a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.netdoi.org These enzymes are responsible for the synthesis of prostaglandins, which are mediators of inflammation and pain. doi.orgelsevierpure.com Some compounds containing chloroaniline or ketone moieties have been investigated for anti-inflammatory properties, but direct evidence for this compound is absent. nih.gov For instance, taurine (B1682933) chloramine (B81541) has been shown to inhibit COX-2 expression. nih.gov Without experimental data, any potential COX inhibitory activity of this compound remains purely speculative.

Reductase Activity (e.g., Diketoreductase)

No specific studies on the interaction of this compound with reductases, such as diketoreductase or other members of the aldo-keto reductase (AKR) superfamily, have been found in the scientific literature.

The AKR superfamily of enzymes is involved in the metabolism of a wide range of substrates, including ketones. nih.gov These enzymes typically function as NAD(P)H-dependent reductases. nih.gov The α-aminoketone structure contains a ketone group that could theoretically be a substrate for certain reductases. However, without experimental validation, it is not possible to determine if this compound acts as a substrate or inhibitor of any reductase enzymes.

DNA/Biomolecular Intercalation and Binding Studies (In Vitro)

There is no available research that has specifically examined the potential for this compound to intercalate with or bind to DNA or other biomolecules in vitro.

Receptor Binding Affinity and Ligand-Receptor Interactions

Specific data on the receptor binding affinity and ligand-receptor interactions of this compound are not present in the published scientific literature.

The α-aminoketone scaffold is found in some centrally active compounds, such as the antidepressant bupropion, which acts as a norepinephrine-dopamine reuptake inhibitor. wikipedia.org The potential for a compound to interact with specific receptors is determined by its three-dimensional shape, electronic properties, and the presence of key pharmacophoric features. Adrenergic receptors, for example, bind to catecholamines and their analogs, and extensive research has characterized the specific interactions required for binding. nih.govnih.gov However, no studies have been conducted to assess the affinity of this compound for any specific receptor.

Design Principles for Novel Analogues Based on Computational Insights

Due to the absence of experimental data on the biological targets and activity of this compound, there are no published computational studies that would provide design principles for novel analogues.

Computational methods in drug design, such as those employing frameworks like AlphaFold, are used to design novel proteins and small molecules with specific functions. nih.govembopress.orgnih.gov These approaches rely on an understanding of the target structure and the interactions of a lead compound. mdpi.com Without a known biological target or any structure-activity relationship (SAR) data for this compound, the rational design of novel analogues based on computational insights is not feasible at this time. The synthesis of α-aminoketones is an active area of research, indicating their value as synthons for creating diverse chemical libraries for screening. rsc.orgresearchgate.netnih.govorganic-chemistry.org

Applications in Organic Synthesis and Catalysis

Utility as a Reactant for Complex Molecule Synthesis

As a member of the α-amino ketone family, 2-(2-Chloroanilino)-1-phenylethanone is an important synthon for creating more complex molecular architectures. nih.govrsc.org These compounds serve as crucial intermediates for the synthesis of a wide array of polyfunctional amino derivatives due to the rich chemistry associated with their carbonyl group. nih.gov The reactivity of this compound is primarily centered around its ketone and secondary amine functionalities.

The carbonyl group can undergo a variety of transformations:

Nucleophilic Addition: The ketone can react with various nucleophiles, such as Grignard reagents or organolithium compounds, to form new carbon-carbon bonds, leading to tertiary alcohols.

Reduction: The ketone can be selectively reduced to a secondary alcohol, yielding the corresponding amino alcohol, a privileged scaffold in many biologically active molecules. nih.gov

Oxidation: Under specific conditions, α-amino ketones can be oxidized to produce valuable α-amino acids. nih.gov

The secondary amine group also offers avenues for further molecular elaboration, including N-alkylation or N-acylation, allowing for the introduction of diverse functional groups. The presence of both the nucleophilic amine and the electrophilic ketone within the same molecule allows for intricate intramolecular reactions to build complex polycyclic systems. A closely related isomer, 2-(4-chloroanilino)-1-phenylethanone, is noted for its use as a reactant in organic synthesis, highlighting the utility of this class of compounds. nih.gov

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Product Class | Significance |

|---|---|---|---|

| Ketone | Reduction | Amino Alcohols | Scaffolds for bioactive molecules |

| Ketone | Nucleophilic Addition | Tertiary Alcohols | Creation of complex carbon skeletons |

| Ketone/Amine | Oxidation | Amino Acids | Fundamental biological building blocks nih.gov |

| Amine | N-Alkylation / N-Acylation | Substituted Amines/Amides | Functional group diversification |

Catalytic Roles in Organic Transformations

The structural features of this compound suggest its potential for use in catalysis. The nitrogen atom of the amino group possesses a lone pair of electrons, enabling it to act as a Lewis base and coordinate to metal centers. This allows the molecule to function as a ligand in transition-metal catalysis. The specific steric and electronic properties conferred by the chloroaniline and phenyl groups can influence the activity and selectivity of a metallic catalytic center.

Furthermore, there is evidence that related compounds have direct catalytic applications. For instance, the isomer 2-(4-chloroanilino)-1-phenylethanone is reported to be a catalyst for the polymerization of olefins. nih.gov This suggests that this compound could exhibit similar catalytic activity in polymerization reactions or other organic transformations. The field of organocatalysis, which uses small organic molecules to accelerate reactions, provides another context where this compound could be active, potentially catalyzing reactions through iminium or enamine intermediates.

Precursor in Heterocyclic Compound Synthesis

One of the most significant applications of α-amino ketones is in the synthesis of nitrogen-containing heterocycles, which are core structures in a vast number of pharmaceuticals and natural products. The structure of this compound is particularly well-suited as a precursor for constructing fused aromatic systems like quinolines and indoles.

Synthesis of Quinolines: The quinoline scaffold is a key component of many synthetic drugs. The general structure of this compound makes it an ideal substrate for intramolecular cyclization reactions to form quinolines. In reactions analogous to the Friedländer annulation, an intramolecular condensation can occur between the aniline (B41778) ring and the ketone. This process involves the formation of an enol or enolate from the ketone, which then attacks the aromatic ring of the chloroaniline moiety, followed by dehydration and aromatization to yield a substituted quinoline. Various synthetic methods exist for producing quinolines from precursors such as 2-aminobenzyl alcohols or 2-vinylanilines, demonstrating the feasibility of cyclization from ortho-substituted anilines. organic-chemistry.orgnih.gov

Synthesis of Indoles: Indoles are another class of heterocycles with immense biological and medicinal importance. nsf.govnih.gov The synthesis of indoles often involves the formation of a key C-C or C-N bond through cyclization onto an aniline ring. organic-chemistry.org Starting from this compound, a potential pathway to an indole would involve a rearrangement or a series of steps to facilitate the cyclization of the phenacyl portion onto the aniline nitrogen and ring. For example, conversion of the ketone to an appropriate functional group could trigger a cyclization cascade. The synthesis of indoles from anilines and various carbonyl compounds is a well-established area of organic chemistry. google.com

Table 2: Heterocyclic Systems Derivable from this compound

| Target Heterocycle | General Synthetic Strategy | Key Reaction Type |

|---|---|---|

| Quinolines | Intramolecular cyclization and condensation | Friedländer Annulation or similar acid/base-catalyzed cyclizations organic-chemistry.org |

| Indoles | Cyclization following rearrangement or functional group manipulation | Fischer Indole Synthesis variants or other named reactions nih.govorganic-chemistry.org |

| Pyrazines | Dimerization and self-condensation | Oxidative condensation |

Development of Novel Chemical Reagents

Beyond its direct use as a reactant or precursor, this compound can serve as a platform for the development of new and specialized chemical reagents. By chemically modifying its existing functional groups, novel properties and reactivities can be engineered.

For example:

Chiral Ligands: Reduction of the ketone to an alcohol introduces a stereocenter. The resulting amino alcohol can be resolved into its constituent enantiomers, which can then be used as chiral ligands for asymmetric catalysis.

Schiff Base Formation: The secondary amine can be transformed, or the parent 2-chloroaniline (B154045) can react with the ketone to form Schiff bases or imines. researchgate.net These compounds and their metal complexes are known to have interesting catalytic and biological properties.

Derivatized Building Blocks: The aromatic rings can undergo further substitution, such as nitration or halogenation, to create a library of substituted α-amino ketones. These new derivatives can then be used as building blocks for combinatorial chemistry and drug discovery programs, allowing for systematic exploration of structure-activity relationships.

The versatility inherent in the structure of this compound makes it a valuable starting point for designing reagents with tailored functions for specific synthetic challenges.

Future Perspectives and Emerging Research Directions for 2 2 Chloroanilino 1 Phenylethanone

The exploration of α-aminoketones, including the specific scaffold of 2-(2-Chloroanilino)-1-phenylethanone, is entering a new phase driven by technological and conceptual advancements in chemical and biological sciences. Future research is poised to leverage cutting-edge tools and strategies to unlock the full potential of this and related compounds. The focus is shifting towards more efficient, sustainable, and intelligent methods for compound design, synthesis, and characterization, aiming to develop molecules with highly optimized and specific functionalities.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(2-Chloroanilino)-1-phenylethanone, and how can reaction conditions be optimized?

Answer:

The synthesis of halogenated phenylethanone derivatives typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds like 2-(4-chlorophenyl)-1-phenylethanone (20) were synthesized via reactions between phenacyl bromide and substituted aryl thiols or phenols under basic conditions . To optimize yields:

- Temperature control : Maintain reaction temperatures between 60–70°C to balance reactivity and side-product formation .

- Purification : Use column chromatography with solvents like CH₂Cl₂/EtOH (95:5) or hexane/AcOEt (9:3) for intermediates, followed by recrystallization from methanol to isolate pure crystalline products .

- Reaction time : Shorter reaction times (e.g., 4–6 hours) may prevent decomposition, as prolonged heating can reduce yields .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

A combination of techniques ensures accurate characterization:

- X-ray crystallography : Resolve molecular geometry using single-crystal diffraction. For example, ORTEP diagrams with 50% thermal ellipsoids validate bond angles and substituent positions .

- Spectroscopy :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and carbonyl groups (δ ~190 ppm).

- Elemental analysis : Verify stoichiometry (e.g., C, H, N within 0.3% of theoretical values) .

- Melting point analysis : Compare observed values (e.g., 163–196°C for related compounds) to literature data to assess purity .

Advanced: How can computational methods resolve contradictions between predicted and experimental data for this compound derivatives?

Answer:

Discrepancies often arise in bond lengths or electronic properties. A robust approach includes:

- DFT calculations : Use B3LYP/6-31G(d) to model geometry and compare with X-ray data. For example, DFT studies on similar compounds revealed intramolecular hydrogen bonding affecting stability .

- Electron density maps : Analyze residual density in SHELXL-refined structures to identify disordered regions or solvent effects .

- Vibrational spectroscopy : Compare computed IR frequencies (e.g., C=O stretches) with experimental FT-IR to validate conformers .

Advanced: What strategies improve low yields in halogenated phenylethanone syntheses?

Answer:

Key strategies derived from analogous syntheses include:

- Substituent positioning : Electron-withdrawing groups (e.g., -Cl) on the aryl ring enhance electrophilicity, improving reaction rates .

- Catalyst optimization : Use phase-transfer catalysts (e.g., PEG600) to enhance solubility of hydrophobic intermediates in polar solvents .

- Quenching protocols : Rapidly pour reaction mixtures onto ice to precipitate products, minimizing side reactions .

Advanced: How can SHELX software address challenges in refining this compound crystal structures?

Answer:

SHELXL is ideal for handling complex crystallographic

- Twinned data : Use the TWIN/BASF commands to model twin domains, refining scale factors iteratively .

- Thermal motion : Apply anisotropic displacement parameters (ADPs) for heavy atoms (Cl, S) and constrain lighter atoms isotropically .

- Hydrogen placement : Place H atoms geometrically (HFIX command) and refine using riding models .

Advanced: What mechanistic insights guide the design of this compound derivatives for biological applications?

Answer:

Derivative design leverages:

- Bioisosteric replacement : Substitute -Cl with -NO₂ or -OCH₃ to modulate bioavailability, as seen in neolignan analogues .

- Conformational rigidity : Introduce heterocycles (e.g., benzothiazepine) via Mannich or Claisen-Schmidt reactions to enhance target binding .

- Toxicity screening : Use Ames tests or comet assays to evaluate genotoxicity, ensuring derivatives meet safety thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.